Nitro Position Determines Frameshift Mutagenic Potency: 3-Nitro Isomer Matches 1-Nitro but Outperforms 2- and 4-Nitro Isomers
Hoffmann et al. (2006) directly compared four isomeric nitroacridines (1-, 2-, 3-, and 4-nitro-DAPA) in a lacZ reversion assay in E. coli. The 3-nitro isomer, like nitracrine (1-nitro), effectively induced −2 frameshift mutations, whereas the 2- and 4-nitro isomers were significantly less effective. This positional effect is attributed to steric and electronic influences on DNA intercalation geometry and subsequent lesion processing. For procurement decisions, this indicates that 3-nitro-9-phenoxyacridine is the appropriate positional isomer when seeking the biological signature characteristic of 3-nitro-substituted acridines — a profile not replicated by the 2- or 4-nitro phenoxyacridine variants.
| Evidence Dimension | −2 frameshift mutation induction efficacy in E. coli lacZ reversion assay |
|---|---|
| Target Compound Data | 3-Nitro-DAPA: effective inducer of −2 frameshift mutations (comparable to nitracrine/1-nitro isomer) |
| Comparator Or Baseline | 2-Nitro-DAPA and 4-Nitro-DAPA: less effective than 1-nitro and 3-nitro compounds in −2 frameshift mutagenesis |
| Quantified Difference | The 2- and 4-nitro isomers were qualitatively and quantitatively less effective than the 1- and 3-nitro isomers (exact fold-difference not provided in abstract; study refers to clear rank-order potency difference). |
| Conditions | E. coli lacZ reversion assay; comparison of 1-nitro, 2-nitro, 3-nitro, and 4-nitro isomers of DAPA (9-(3'-dimethylaminopropylamino)-acridine). |
Why This Matters
This is one of the only published experiments directly comparing all four nitro positional isomers of a 9-substituted acridine, providing direct evidence that procurement of the 3-nitro isomer is non-substitutable for 2- or 4-nitro isomers in mutagenicity and DNA interaction studies.
- [1] Hoffmann GR, Gray CL, Langevin RC. Frameshift mutations induced by four isomeric nitroacridines and their des-nitro counterpart in the lacZ reversion assay in Escherichia coli. Environ Mol Mutagen. 2006; 47(2): 82-94. DOI: 10.1002/em.20170. View Source
